Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of an anthranilic acid derivative with an appropriate aldehyde, followed by cyclization and esterification reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research has shown that derivatives of this compound may have therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-methyl-4,5,10-trioxo-1H,4H,5H,10H-benzo[g]quinoline-3-carboxylate: This compound has a similar structure but with a methyl group at the 1-position.
Ethyl 4,5,10-trioxo-1H,4H,5H,10H-benzo[g]quinoline-3-carboxylate: This compound lacks the tetrahydro structure, making it more oxidized. The uniqueness of this compound lies in its specific structural features and the resulting biological activities
Properties
CAS No. |
13388-74-4 |
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Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
ethyl 4,5,10-trioxo-1H-benzo[g]quinoline-3-carboxylate |
InChI |
InChI=1S/C16H11NO5/c1-2-22-16(21)10-7-17-12-11(14(10)19)13(18)8-5-3-4-6-9(8)15(12)20/h3-7H,2H2,1H3,(H,17,19) |
InChI Key |
VKUQGWQKHHCKDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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